molecular formula C16H13NO3 B4699975 Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate

Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate

Cat. No.: B4699975
M. Wt: 267.28 g/mol
InChI Key: UYFZNMQDLYDZCG-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound features a furan ring fused to a quinoline structure, with a methyl ester group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate typically involves the condensation of 2-furylamine with 8-methylquinoline-4-carboxylic acid, followed by esterification. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(furan-2-yl)-quinoline-4-carboxylate: Lacks the methyl group at the 8-position.

    Methyl 2-(furan-2-yl)-6-methylquinoline-4-carboxylate: Methyl group at the 6-position instead of the 8-position.

    Methyl 2-(furan-2-yl)-8-ethylquinoline-4-carboxylate: Ethyl group instead of a methyl group at the 8-position.

Uniqueness

Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate is unique due to the specific positioning of the furan ring and the methyl ester group, which can influence its reactivity and biological activity. The presence of the methyl group at the 8-position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-5-3-6-11-12(16(18)19-2)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFZNMQDLYDZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(furan-2-yl)-8-methylquinoline-4-carboxylate

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